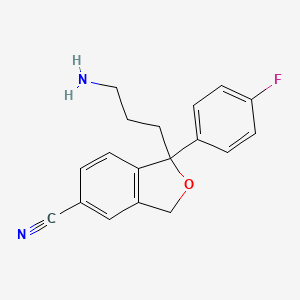

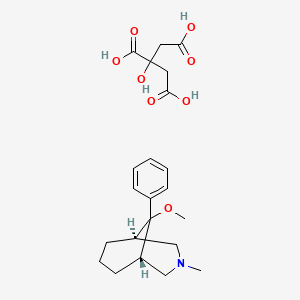

Anazocine citrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anazocine citrate is an opioid analgesic belonging to the morphan/benzomorphan family. It was developed in the mid-1960s in the United States but was never marketed. The compound is known for its analgesic properties and has been studied for its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of anazocine citrate involves the formation of the core azabicyclane structure. The process typically includes the following steps:

Formation of the bicyclic core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of functional groups: Specific functional groups are introduced to the bicyclic core to achieve the desired chemical structure.

Formation of the citrate salt: The final step involves the reaction of anazocine with citric acid to form this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its limited commercial use. standard pharmaceutical synthesis techniques involving batch reactors and purification processes would likely be employed.

Analyse Chemischer Reaktionen

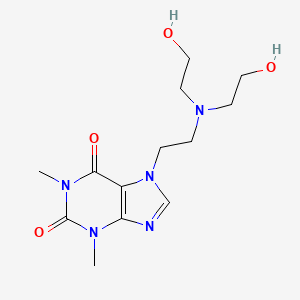

Types of Reactions: Anazocine citrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Substitution: Substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

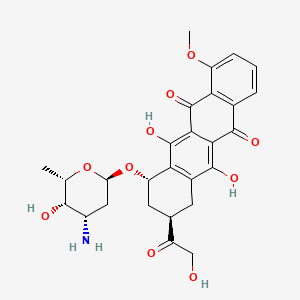

Chemistry: It serves as a model compound for studying the structure-activity relationships of opioid analgesics.

Biology: Research has focused on its interactions with opioid receptors and its effects on biological systems.

Medicine: Although not marketed, anazocine citrate has been investigated for its analgesic properties and potential therapeutic uses.

Wirkmechanismus

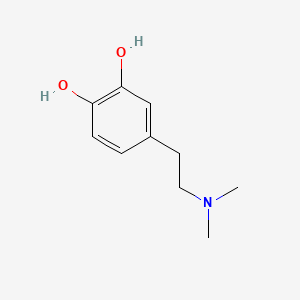

Anazocine citrate exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The compound’s molecular targets include the mu, delta, and kappa opioid receptors. The activation of these receptors results in the inhibition of pain signals and the modulation of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Phenazepine: An opioid analgesic with similar structural features.

Ethoheptazine: Another opioid analgesic with comparable analgesic effects.

Propoxyphene: An open-chain opioid with similar pharmacological properties.

Uniqueness: Anazocine citrate is unique due to its specific azabicyclane structure, which distinguishes it from other opioid analgesics. Its combination of functional groups and structural features contributes to its distinct pharmacological profile .

Eigenschaften

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,5R)-9-methoxy-3-methyl-9-phenyl-3-azabicyclo[3.3.1]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO.C6H8O7/c1-17-11-14-9-6-10-15(12-17)16(14,18-2)13-7-4-3-5-8-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,7-8,14-15H,6,9-12H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15+,16?; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKDXESOJFBSJS-JXMYBXCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCCC(C1)C2(C3=CC=CC=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CCC[C@@H](C1)C2(C3=CC=CC=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21650-02-2 |

Source

|

| Record name | Azabicyclane citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANAZOCINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL0S1960NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexose](/img/structure/B1207898.png)